molecular formula C4H9ClN4O B1378204 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride CAS No. 1559062-04-2

2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride

Cat. No. B1378204
M. Wt: 164.59 g/mol
InChI Key: VCFDDAFQXQELOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride” is a chemical compound with the CAS Number: 1559062-04-2 . It has a molecular weight of 164.59 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H8N4O.ClH/c5-4-6-3-8(7-4)1-2-9;/h3,9H,1-2H2,(H2,5,7);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 164.59 . The InChI code for this compound is 1S/C4H8N4O.ClH/c5-4-6-3-8(7-4)1-2-9;/h3,9H,1-2H2,(H2,5,7);1H .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
    • They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
    • Various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .
  • Cancer Research

    • 1,2,4-triazole derivatives have shown promising anticancer activity .
    • The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
    • Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
    • The safety of these compounds was also evaluated on MRC-5 as a normal cell line and revealed that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
  • Agriculture

    • 3-Amino-1,2,4-triazole is used as a cotton defoliant .
  • Antimicrobial and Antibacterial Properties

    • Diverse compounds derived from 1,2,4-triazoles have a wide spectrum of activities, including antimicrobial and antibacterial properties .
    • These compounds are extensively observed in nature and metabolic systems which are vital for living creatures .
  • Antifungal Agents

    • 1,2,4-Triazoles are used as human antifungal agents .
    • Various medicines such as Fluconazole, which contain a 1,2,4-triazole group, are common and well known .
  • Agricultural Science

    • In agricultural science, 1,2,4-triazoles are used as potent fungicides, herbicides, and insecticides .
    • 3-Amino-1,2,4-triazole is used as a cotton defoliant .
  • Organic Catalysts

    • 1,2,4-Triazoles are used in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and as organic catalysts .
  • Inhibitors of Cytochrome P450 14α-demethylase (CYP51)

    • 1,2,4-Triazoles are used as inhibitors of cytochrome P450 14α-demethylase (CYP51) .
  • Antiviral Agents

    • 1,2,4-Triazoles have antiviral properties .
  • Antitumor Activity

    • 1,2,4-Triazoles have antitumor activity .
  • Antidepressant Agents

    • 1,2,4-Triazoles are used as antidepressant agents .
  • Anti-inflammatory Agents

    • 1,2,4-Triazoles are used as anti-inflammatory agents .

Safety And Hazards

The compound is classified as a Combustible Solid under the Storage Class Code 11 . The flash point is not applicable . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-(3-amino-1,2,4-triazol-1-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O.ClH/c5-4-6-3-8(7-4)1-2-9;/h3,9H,1-2H2,(H2,5,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFDDAFQXQELOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride

CAS RN

1559062-04-2
Record name 1H-1,2,4-Triazole-1-ethanol, 3-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1559062-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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